molecular formula C25H20N4 B3192347 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine CAS No. 622011-41-0

9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine

Cat. No.: B3192347
CAS No.: 622011-41-0
M. Wt: 376.5 g/mol
InChI Key: FAYLQKKTBFOMBP-UHFFFAOYSA-N
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Description

9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine is a complex organic compound characterized by its unique spiro structure, where two fluorene units are connected through a central spiro carbon atom. This compound is of significant interest in the field of organic electronics due to its robust structure and unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine typically involves the reaction of 9,9’-Spirobi[9H-fluorene] with appropriate amine precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired tetramine product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrofluorenes .

Scientific Research Applications

9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, in medicinal applications, it may interact with cellular enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetramine is unique due to its tetramine functional groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

9,9'-spirobi[fluorene]-3,3',6,6'-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12H,26-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLQKKTBFOMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(C24C5=C(C=C(C=C5)N)C6=C4C=CC(=C6)N)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40810968
Record name 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622011-41-0
Record name 9,9'-Spirobi[fluorene]-3,3',6,6'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40810968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine
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9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine
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Reactant of Route 6
Reactant of Route 6
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